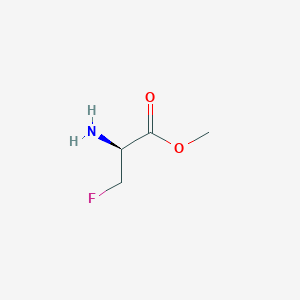

Methyl 3-fluoro-D-alaninate

Description

Contextualization within Fluorinated Amino Acid Chemistry

Fluorinated amino acids are a class of amino acids where one or more hydrogen atoms have been replaced by fluorine. This substitution can dramatically alter the parent molecule's physical, chemical, and biological properties. The introduction of fluorine can lead to changes in acidity, basicity, lipophilicity, and metabolic stability. nih.gov In the realm of medicinal chemistry, these modifications are often exploited to enhance the efficacy and pharmacokinetic profiles of drug candidates. nih.gov

Methyl 3-fluoro-D-alaninate, as a monofluorinated amino acid ester, is a prime example of this molecular engineering. The presence of the fluorine atom at the β-position and the methyl ester group at the carboxylic acid terminus provide unique reactive handles for chemists. The D-configuration of the chiral center is also a crucial feature, as biological systems often exhibit high stereoselectivity. Research into fluorinated amino acids like this compound is a rapidly developing area, driven by the potential to create novel peptides, proteins, and other bioactive molecules with tailored properties. nih.govnumberanalytics.com

Significance in Biomedical and Organic Synthesis Research

The significance of this compound in research stems from its utility as a versatile building block. sigmaaldrich.com In organic synthesis, it serves as a precursor for constructing more complex fluorinated molecules. acs.org Its functional groups—the amine, the ester, and the carbon-fluorine bond—allow for a variety of chemical transformations.

In biomedical research, the incorporation of fluorinated amino acids into peptides and other therapeutic agents is a strategy to improve their biological activity and stability. numberanalytics.com For instance, the presence of fluorine can block metabolic pathways that would otherwise degrade the molecule, leading to a longer duration of action. While specific therapeutic applications of this compound are part of ongoing research, its parent compound, 3-fluoro-D-alanine, has been investigated for its antibacterial properties. acs.orggoogle.com

Furthermore, the fluorine atom in molecules derived from this compound can serve as a valuable probe in biochemical studies. Techniques like ¹⁹F NMR spectroscopy can be used to study the conformation and interactions of fluorinated molecules within biological systems, providing insights that are not easily obtainable with non-fluorinated analogues. princeton.edunih.gov The development of efficient synthetic routes to compounds like this compound is therefore crucial for advancing both fundamental and applied research in these areas. psu.eduacs.org

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 76312-98-6 |

| Molecular Formula | C₄H₈FNO₂ chemsrc.com |

| Molecular Weight | 121.11 g/mol |

Structure

3D Structure

Properties

CAS No. |

76312-98-6 |

|---|---|

Molecular Formula |

C4H8FNO2 |

Molecular Weight |

121.11 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-fluoropropanoate |

InChI |

InChI=1S/C4H8FNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m1/s1 |

InChI Key |

OLIFNKLUADXGPD-GSVOUGTGSA-N |

SMILES |

COC(=O)C(CF)N |

Isomeric SMILES |

COC(=O)[C@@H](CF)N |

Canonical SMILES |

COC(=O)C(CF)N |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Fluoro D Alaninate and Its Precursors

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for producing enantiomerically pure compounds like Methyl 3-fluoro-D-alaninate. Key strategies include the use of chiral starting materials or catalysts to guide the formation of the desired stereoisomer.

Asymmetric Synthesis from Fluoropyruvic Acid Precursors

Fluoropyruvic acid serves as a valuable and common precursor for the synthesis of 3-fluoro-D-alanine. Various methods have been developed to introduce the amino group with D-stereochemistry.

A notable method for preparing 3-fluoro-D-alanine involves an asymmetric synthesis starting from fluoropyruvic acid and a D-optically active amine, such as D-α-methylbenzylamine. google.comiaea.org The process begins with the reaction between fluoropyruvic acid and D-α-methylbenzylamine, which forms the corresponding ketimine. google.com This intermediate, N-(D-α-methylbenzylimino)-3-fluoropropionic acid, is then subjected to catalytic hydrogenation. google.com The existing chiral center on the α-methylbenzylamine group directs the addition of hydrogen, leading to the preferential formation of N-(D-α-methylbenzyl)-3-fluoro-D-alanine. google.com

Enzymatic methods offer high selectivity and operate under mild conditions, making them an attractive alternative for asymmetric synthesis. google.com

One approach involves the use of ω-transaminases for the asymmetric synthesis of (R)-3-fluoroalanine (D-3-fluoroalanine) from 3-fluoropyruvate. mdpi.comresearchgate.net For instance, ω-transaminase from Vibrio fluvialis JS17 has been successfully used to convert 3-fluoropyruvate into D-3-fluoroalanine. researchgate.netnih.govmdpi.com In this biotransformation, an amino donor such as (S)-α-methylbenzylamine or racemic α-methylbenzylamine provides the amino group. mdpi.comresearchgate.net

A significant challenge in this enzymatic process is product inhibition, particularly by acetophenone (B1666503), which is the deaminated product of the α-methylbenzylamine donor. researchgate.netnih.govmdpi.com The presence of even small amounts of acetophenone can severely decrease the enzyme's reactivity. researchgate.net To circumvent this issue, a biphasic reaction system (e.g., water/isooctane) has been implemented. nih.govmdpi.com This setup allows for the in-situ extraction of the inhibitory acetophenone into the organic phase, significantly improving the reaction conversion. researchgate.netnih.govmdpi.com Under optimized biphasic conditions, D-3-fluoroalanine has been produced with high conversion rates and excellent enantiomeric excess (>99% ee). nih.govmdpi.com

Another enzymatic strategy mentioned involves the transfer of an amino group from a D-amino acid to fluoropyruvic acid, catalyzed by a D-amino acid oxidase, using D-proline as the amino donor. google.com

Table 1: Enzymatic Synthesis of D-3-Fluoroalanine from 3-Fluoropyruvate

| Enzyme Source | Amino Donor | Key Findings & Conditions | Conversion | Enantiomeric Excess (ee) | Reference |

| Vibrio fluvialis JS17 (ω-Transaminase) | (S)-α-Methylbenzylamine | Reaction inhibited by acetophenone. | - | >99% | researchgate.net |

| Vibrio fluvialis JS17 (ω-Transaminase) | Racemic α-Methylbenzylamine | Biphasic (water/isooctane) system overcomes product inhibition. | 70% | >99% | nih.govmdpi.com |

| D-Amino Acid Oxidase | D-Proline | Enzymatic transfer of amino group from a D-amino acid. | - | - | google.com |

Following the asymmetric hydrogenation step described in section 2.1.1.1, the chiral auxiliary must be removed to yield the final product. Hydrogenolysis is a common and effective method for this deprotection step. google.com In the synthesis of 3-fluoro-D-alanine from the N-(D-α-methylbenzyl) derivative, the α-methylbenzyl group is cleaved via catalytic hydrogenolysis. google.com This is typically achieved using a palladium-based catalyst, such as palladium hydroxide (B78521) on charcoal, under hydrogen pressure. google.com The reaction cleaves the C-N bond between the alanine (B10760859) moiety and the chiral auxiliary, releasing 3-fluoro-D-alanine. google.com It is important to select hydrogenolysis conditions carefully, as some reactions have been reported to cause undesired defluorination. nih.gov

Stereoselective Syntheses via Chiral Auxiliaries

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Chiral sulfoxides have emerged as effective auxiliaries in asymmetric synthesis due to the stable stereogenic center at the sulfur atom. illinois.eduwiley-vch.de Synthetic routes utilizing chiral sulfoxides have been developed for the preparation of fluorinated alanines. psu.eduresearchgate.net The Andersen method is a foundational technique for preparing enantiopure sulfinates, which are precursors to chiral sulfoxides. illinois.eduwiley-vch.de This involves reacting a sulfinyl chloride with a chiral alcohol like (-)-menthol, separating the resulting diastereomers, and then reacting with an organometallic reagent. illinois.edu

In the context of 3-fluoro-D-alanine synthesis, a chiral sulfoxide (B87167) group can be used to direct a reaction, such as alkylation or addition, to occur on a specific face of the molecule. This stereocontrol is crucial for establishing the desired D-configuration at the α-carbon. psu.edu Once the key stereocenter is set, the sulfoxide auxiliary is cleaved under relatively mild conditions to afford the target fluorinated amino acid. illinois.edupsu.edu Research by Bravo and co-workers has specifically demonstrated the stereoselective synthesis of 3-fluoro-D-alanine using this chiral sulfoxide-based strategy. psu.eduresearchgate.net

Enzymatic Resolution and Biocatalytic Pathways

Biocatalysis offers highly selective methods for obtaining enantiomerically pure compounds, often under mild reaction conditions. Enzymatic resolution and coupled enzyme systems are prominent strategies for producing this compound.

Enzymatic resolution provides a classic method for separating enantiomers. A notable example is the resolution of racemic N-Boc-3-fluoro-DL-alanine methyl ester using the hydrolytic enzyme papain. psu.edu In this process, the racemic ester is subjected to enzymatic hydrolysis. Papain exhibits high stereoselectivity, preferentially catalyzing the hydrolysis of the L-enantiomer (N-Boc-3-fluoro-L-alaninate methyl ester) to its corresponding carboxylic acid (N-Boc-3-fluoro-L-alanine). psu.edu

The D-enantiomer, N-Boc-3-fluoro-D-alaninate methyl ester, remains largely unreacted. psu.edu This allows for the separation of the desired D-ester from the hydrolyzed L-acid, achieving a quantitative yield of both components. psu.edu Subsequent removal of the N-Boc protecting group from the isolated D-ester yields the final product. The chemoselective deprotection of amino acid esters using papain under mild conditions (pH 6.6) highlights the utility of this enzyme in complex synthetic sequences. acs.org

Table 2: Papain-Mediated Resolution

| Component | Enzyme | Action | Result |

|---|---|---|---|

| N-Boc-3-fluoro-L-alaninate methyl ester | Papain | Stereoselective Hydrolysis | N-Boc-3-fluoro-L-alanine |

Coupled enzymatic systems can be engineered for the enantioselective synthesis of chiral amino acids. A system utilizing L-alanine dehydrogenase (L-AlaDH) from Bacillus subtilis has been described for the resolution of racemic 3-fluoroalanine (rac-1). lookchem.com This system is coupled with an L-lactate dehydrogenase (L-LDH) for cofactor recycling.

Table 3: Coupled Enzymatic System Details

| Enzyme | Source Organism | Role in Cascade | Substrate | Product |

|---|---|---|---|---|

| L-Alanine Dehydrogenase (L-AlaDH) | Bacillus subtilis | Selective oxidation | (R)-3-fluoroalanine | 3-Fluoropyruvate |

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis represents a powerful approach for the direct, enantioselective creation of chiral centers, minimizing the need for resolving racemic mixtures.

A direct route to β-fluoro-α-amino esters involves the catalytic asymmetric monofluorination of α-keto esters. Sodeoka and colleagues developed a method using a chiral Palladium-enolate intermediate. mdpi.comnih.gov In this process, an α-keto ester is treated with an electrophilic fluorinating agent in the presence of a chiral palladium catalyst. mdpi.com This reaction proceeds via a chiral Pd-enolate, which controls the stereochemistry of the fluorine addition, resulting in a chiral β-fluoro-α-keto ester with high enantioselectivity.

The resulting fluorinated α-keto ester can then be converted into the corresponding β-fluoro-α-amino ester. This is typically achieved through a reduction of the keto group to a hydroxyl group, followed by conversion to an azide (B81097), and finally reduction of the azide to the amine. mdpi.com This sequence provides access to both syn and anti diastereomers of the β-fluoro-α-amino ester. mdpi.com

Table 4: Asymmetric Monofluorination of α-Keto Esters

| Step | Reaction | Catalyst System | Key Feature |

|---|---|---|---|

| 1 | Enantioselective Fluorination | Chiral Palladium Complex | Asymmetric C-F bond formation on an α-keto ester |

| 2 | Reduction | Reducing agents | Conversion of keto group to hydroxyl group |

While the primary focus of this article is this compound (a monofluorinated compound), it is relevant to mention related catalytic methods for synthesizing other fluorinated amino acids. A significant recent development is the copper-catalyzed asymmetric difluoromethylation for producing chiral α-difluoromethyl amino acids. acs.orgnih.gov This method does not produce the target monofluorinated compound but represents a state-of-the-art catalytic approach to a related structural class.

This reaction utilizes an in-situ generated difluorocarbene, typically from an inexpensive source like difluorochloromethane, which then reacts with an amino ester derivative in the presence of a chiral copper catalyst. acs.orgresearchgate.net The process enables the direct conversion of amino esters into valuable α,α-difluoromethyl amino acid (DFAA) products with good yields and excellent enantioselectivities. acs.orgnih.gov Mechanistic studies suggest the reaction proceeds through the nucleophilic addition of a copper-bound enolate to an electrophilic copper(I) difluorocarbene species. researchgate.net This strategy is powerful for creating difluorinated α-quaternary stereocenters. researchgate.net

Table 5: Characteristics of Copper-Catalyzed Asymmetric Difluoromethylation

| Feature | Description |

|---|---|

| Substrate | Amino Ester Derivatives |

| Reagent | Difluorocarbene precursor (e.g., HCF₂Cl) |

| Catalyst | Chiral Copper Complex |

| Product Class | α,α-Difluoromethyl Amino Acids (DFAAs) |

Asymmetric Strecker Reactions for Analogous Fluorinated Amino Acids

The Strecker reaction, a three-component reaction between a ketone or aldehyde, ammonia (B1221849) or an amine, and cyanide, is a classic and versatile method for synthesizing α-amino acids. encyclopedia.pub Its asymmetric variant has been successfully applied to the synthesis of various fluorinated amino acids, providing a route to enantiomerically enriched products.

The asymmetric Strecker reaction is a powerful tool for creating chiral centers, which is crucial for the synthesis of specific stereoisomers of amino acids like the D-enantiomer of Methyl 3-fluoro-alaninate. This method often involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the reaction.

For instance, the synthesis of α-trifluoromethylated α-amino acids has been achieved through a solvent-controlled asymmetric Strecker reaction. nih.gov The choice of solvent can direct the stereochemical course of the reaction, allowing for the selective synthesis of either the (S) or (R) enantiomer of the resulting amino acid precursor. nih.gov Another approach involves a one-pot asymmetric Strecker reaction of fluoroalkyl ketones, anilines, and trimethylsilyl (B98337) cyanide (TMSCN), catalyzed by a chiral bifunctional tertiary amine. mdpi.com This method is notable for its operational simplicity and high enantioselectivity. mdpi.com

The use of chiral sulfinimines has also proven effective in the asymmetric synthesis of fluorinated amino acids. cas.cn For example, N-tert-butylsulfinyl imines derived from fluorinated ketones can undergo diastereoselective Strecker reactions. The sulfinyl group acts as a potent chiral director, leading to high diastereoselectivity in the addition of cyanide. cas.cn This strategy has been used to synthesize β,β-difluoroalanine derivatives with high enantiomeric excess. mdpi.com

Catalytic asymmetric Strecker reactions of fluoroalkylated cyclic imines have also been reported, further expanding the scope of this methodology. researchgate.net These reactions can provide access to cyclic fluorinated amino acids, which are valuable building blocks in medicinal chemistry.

The table below summarizes some examples of asymmetric Strecker reactions used for the synthesis of fluorinated amino acid analogs.

| Catalyst/Auxiliary | Substrate | Product | Enantiomeric/Diastereomeric Excess | Reference |

| Chiral bifunctional tertiary amine | Fluoroalkyl ketone, aniline, TMSCN | α-Fluoroalkyl α-arylamino nitrile | High ee | mdpi.com |

| (R)- or (S)-sulfonamide | α-Fluoro sulfinimime | syn- or anti-3-fluorophenylalanine | 96% de | mdpi.com |

| Quinine-derived thiourea | Azomethine imine, TMSCN | α-Amino nitrile | up to 97% ee | thieme-connect.com |

| Ga(OTf)₃ | Fluorinated ketone, amine, TMSCN | α-Aminonitrile | High yield | pnas.org |

Fluorination Strategies in Chemical Synthesis

The introduction of fluorine into organic molecules requires specialized reagents and techniques due to the unique reactivity of fluorine. The following sections outline key fluorination strategies relevant to the synthesis of compounds like this compound.

Electrophilic Fluorination Reagents (e.g., Selectfluor, NFSI, Radical Approaches)

Electrophilic fluorinating agents are reagents that deliver a fluorine cation (F⁺) equivalent to a nucleophilic substrate. These reagents are widely used for the synthesis of organofluorine compounds.

Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are among the most common and versatile electrophilic fluorinating reagents. They are crystalline, stable solids that are easier and safer to handle than elemental fluorine gas. These reagents are effective for the fluorination of a wide range of substrates, including enolates, enol ethers, and carbanions. In the context of amino acid synthesis, they can be used to fluorinate precursors containing a nucleophilic carbon center. For example, the α-carbon of a suitably activated carbonyl compound can be fluorinated to introduce the fluorine atom required for 3-fluoroalanine derivatives.

Radical approaches to fluorination have also emerged as a powerful tool. These methods often involve the generation of a carbon-centered radical that is then trapped by a fluorine atom source. This can be achieved through various means, including photoredox catalysis.

Nucleophilic Fluorination Reagents (e.g., DAST, Morpho-Dast, XtalFluor-E, HF)

Nucleophilic fluorinating agents deliver a fluoride (B91410) anion (F⁻) to an electrophilic substrate. These reagents are typically used for displacement reactions, such as the conversion of alcohols to alkyl fluorides (fluorodehydroxylation) or the opening of epoxides.

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analog, Morpho-Dast , are widely used for fluorodehydroxylation. They react with alcohols to form a fluorosulfite intermediate, which then undergoes an Sₙ2-type displacement by fluoride to yield the corresponding alkyl fluoride. This is a key strategy for converting serine derivatives, which possess a hydroxyl group, into 3-fluoroalanine derivatives.

XtalFluor-E is another deoxofluorinating reagent that offers advantages in terms of safety and reactivity profile. Hydrogen fluoride (HF) , often in the form of its pyridine (B92270) complex (Olah's reagent), is a fundamental source of nucleophilic fluoride, though its high corrosivity (B1173158) and toxicity require specialized handling procedures.

The table below provides a comparison of common nucleophilic fluorinating reagents.

| Reagent | Abbreviation | Typical Application | Key Features |

| Diethylaminosulfur Trifluoride | DAST | Fluorodehydroxylation | Widely used, but can be thermally unstable. |

| (2-Methoxyethyl)aminosulfur Trifluoride | Morpho-Dast | Fluorodehydroxylation | More thermally stable than DAST. |

| Difluoro(morpholino)sulfonium tetrafluoroborate | XtalFluor-E | Deoxofluorination | Crystalline solid, improved safety profile. |

| Hydrogen Fluoride | HF | General nucleophilic fluorination | Highly reactive but also highly corrosive and toxic. |

Fluorodehydroxylation Techniques

Fluorodehydroxylation, the substitution of a hydroxyl group with a fluorine atom, is a pivotal transformation in the synthesis of many fluorinated compounds, including this compound. A common precursor for this amino acid is D-serine methyl ester, which contains the necessary carbon skeleton and a primary hydroxyl group.

The reaction is typically carried out using reagents like DAST or Morpho-Dast. The mechanism involves the activation of the hydroxyl group by the reagent, followed by an intramolecular or intermolecular nucleophilic attack by fluoride. The stereochemistry of this reaction is important; for primary alcohols, the reaction proceeds without inversion of configuration at the adjacent stereocenter.

Electrochemical C-H Fluorination Methodologies

Electrochemical C-H fluorination represents a modern and increasingly important approach to the synthesis of organofluorine compounds. This method offers a direct way to introduce fluorine into a molecule by activating a C-H bond, thus avoiding the need for pre-functionalized substrates.

The process typically involves the anodic oxidation of a substrate in the presence of a fluoride source, such as a fluoride salt or a hydrogen fluoride-amine complex. This generates a carbocation or a radical cation intermediate, which is then trapped by fluoride. The selectivity of the fluorination can often be controlled by the electronic and steric properties of the substrate and the reaction conditions. While still a developing field, electrochemical C-H fluorination holds promise for more efficient and sustainable syntheses of fluorinated molecules.

Photofluorination Methods for Haloalanine Analogs

Photofluorination methods utilize light to initiate the fluorination process. These reactions often proceed through radical intermediates and can offer unique reactivity and selectivity compared to traditional thermal methods. For the synthesis of haloalanine analogs, photofluorination can be a valuable tool.

One common approach involves the use of a photoredox catalyst that, upon irradiation with visible light, can generate a reactive radical species from a suitable precursor. This radical can then react with a fluorine source to introduce the fluorine atom. These methods are often characterized by their mild reaction conditions and high functional group tolerance.

Synthesis of Derivatized and Labeled Analogs

The modification of this compound through derivatization and isotopic labeling is crucial for developing tools for research, such as probes for biological imaging and metabolically stabilized compounds.

A convergent synthetic approach has been developed for the efficient production of optically pure (2R)-3-fluoroalanine and its corresponding N-methyl analogue. nih.gov This methodology utilizes a common oxazolidinone intermediate that can be sourced from D-serine. The strategy allows for a streamlined synthesis pathway to access both the parent amino acid and its N-methylated derivative. nih.gov The N-methylation step itself can be accomplished using various reagents. For instance, the N-methylation of cyclic sulfamidate precursors of related amino acids has been successfully achieved using dimethyl sulfate (B86663) with sodium hydride. nih.govresearchgate.net This method provides an effective means of introducing a methyl group onto the nitrogen atom of the amino acid backbone. nih.govresearchgate.net

Key features of this synthetic strategy include:

Convergent Design: A single intermediate derived from D-serine serves as the precursor for both 3-fluoro-D-alanine and its N-methylated form. nih.gov

Stereochemical Control: The use of an optically pure starting material (D-serine) ensures the synthesis of the desired (2R)-enantiomer. nih.gov

Efficient N-Methylation: Reagents such as dimethyl sulfate have proven effective for the methylation step. nih.gov

Deuterium labeling is a key strategy employed to enhance the metabolic stability of drug candidates by slowing the rate of metabolic degradation. nih.govacs.org The synthesis of 2-deuterio-3-fluoro-D-alanine has been achieved through several methods. One established route involves an asymmetric synthesis starting from fluoropyruvic acid. google.com In this process, fluoropyruvic acid is reacted with an optically active amine, D-α-methylbenzylamine, to form a ketimine intermediate. This intermediate then undergoes catalytic deuteration, followed by hydrogenolysis to remove the methylbenzyl group, yielding the final 2-deutero-3-fluoro-D-alanine product. google.com Another method involves the photofluorination of a suitable precursor to introduce the fluorine atom. nih.gov

More recent work has focused on preparing deuterated and radiolabeled analogs to improve metabolic stability for applications like PET imaging. For example, a deuterated analog, L-3-[18F]fluoroalanine-d3 (L-[18F]FAla-d3), was synthesized to enhance in vivo stability compared to its non-deuterated counterpart. nih.govnih.gov The enhanced metabolic stability of such deuterated compounds is a significant advantage, potentially leading to improved pharmacokinetic profiles. researchgate.net

Table 1: Synthetic Approaches for Deuterium-Labeled 3-Fluoro-D-alanine Analogs

| Method | Starting Materials | Key Steps | Product | Reference(s) |

|---|---|---|---|---|

| Asymmetric Synthesis | Fluoropyruvic acid, D-α-methylbenzylamine | Formation of ketimine, catalytic deuteration, hydrogenolysis | 2-Deuterio-3-fluoro-D-alanine | google.com |

| Photofluorination | Alanine precursor | Photochemical fluorination | 2-Deuterio-3-fluoro-D-alanine | nih.gov |

| From Labeled Serine | D-serine-2,3,3-d₃ | Conversion to cyclic sulfamidate, fluorination, deprotection | D-[18F]FAla-d₃ | nih.govnih.gov |

The development of fluorinated amino acid radiotracers, particularly those labeled with fluorine-18 (B77423) ([18F]), is of high interest for PET imaging in oncology and for detecting bacterial infections. nih.govacs.orgescholarship.org

A robust radiosynthesis for D-[18F]3,3,3-trifluoro-alanine (D-[18F]-CF₃-ala) has been developed for imaging bacterial infections. nih.govacs.orgescholarship.org This multi-step synthesis begins with the alkylation of a glycine-derived Schiff-base using CF₂Br₂ to create a -CF₂Br precursor. nih.govacs.org This precursor is then reacted with [18F]fluoride, typically in the form of K[18F] complexed with a cryptand like Kryptofix 222 (K₂₂₂), to synthesize the 18F-labeled intermediate. nih.govescholarship.org The final steps involve acidic deprotection of the intermediate and purification of the desired D-enantiomer from the resulting racemic mixture using chiral high-performance liquid chromatography (HPLC). nih.govacs.orgnih.gov This method yields the D-[18F]-CF₃-ala tracer with high radiochemical purity and good radiochemical yield. nih.govescholarship.org

Table 2: Radiosynthesis Parameters for D-[18F]-CF₃-ala

| Parameter | Reported Value |

|---|---|

| Radiochemical Yield (RCY) | 36.3 ± 5.1% (decay corrected) |

| Enantiomeric Excess (%ee) | 90.5 ± 1.7% |

| Radiochemical Purity (RCP) | > 99% |

| Molar Activity (Aₘ) | 0.036 ± 0.004 GBq/μmol |

Data sourced from studies on the radiosynthesis of D-[18F]-CF₃-ala from glycine-derived Schiff-base precursors. nih.govescholarship.org

Achieving stereospecificity in the synthesis of radiolabeled amino acids is critical for producing enantiomerically pure radioligands for PET. One effective method involves the regio- and stereospecific ring-opening of non-racemic aziridine-2-carboxylates with [18F]fluoride. rsc.org The substituents on the nitrogen and carbon atoms of the aziridine (B145994) ring control the outcome of the reaction, allowing for the synthesis of specific 3-[18F]fluoro amino acid stereoisomers. rsc.orgmdpi.com

Another powerful, stereospecific method uses cyclic sulfamidates derived from serine as precursors. nih.govnih.gov A simple and mild two-step radiosynthesis has been established to produce optically pure L-3-[18F]fluoroalanine (L-[18F]FAla) and its D-enantiomer from the corresponding serine-derivatized, five-membered ring sulfamidate precursors. nih.govnih.gov This approach has also been extended to synthesize deuterated versions like L-[18F]FAla-d₃ and D-[18F]FAla-d₃, providing access to a range of metabolically stabilized and optically pure PET tracers. nih.govacs.org Additionally, palladium-catalyzed stereoselective C(sp³)–H fluorination, enabled by specific ligands, represents an emerging strategy for creating unnatural enantiopure anti-β-fluoro-α-amino acids. nih.gov

Radiosynthesis for Positron Emission Tomography (PET) Tracers

Synthetic Routes to Related Fluorinated Amino Acids

The synthesis of fluorinated amino acids is a broad field with a variety of established and emerging methodologies. rsc.org These methods often rely on either incorporating fluorinated building blocks or the direct fluorination of amino acid scaffolds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Negishi and Suzuki couplings, are widely used to synthesize fluorinated aromatic amino acids from halo-amino acid precursors. nih.gov

Electrophilic Fluorination: Reagents like Selectfluor® are used for the electrophilic fluorination of various precursors, allowing for the preparation of a range of fluorinated amino acids in good yields. nih.gov

Nucleophilic Fluorination: Diethylaminosulfur trifluoride (DAST) is a common reagent for nucleophilic fluorination, often used to convert hydroxyl groups (e.g., in serine derivatives) into fluorine. nih.govnih.govacs.org

From Fluorinated Building Blocks: Commercially available fluorinated compounds, such as alkyl trifluoropyruvates, can be used as starting materials. For instance, condensation of ethyl trifluoropyruvate with an amine can produce a Schiff base that is then converted to a 3,3,3-trifluoro-α-alanine derivative. psu.edu

Enzymatic Resolution: For racemic mixtures, enzymes can be used for stereoselective separation. For example, the enzyme papain has been used to hydrolyze a racemic mixture of N-Boc-3-fluoro-DL-alanine methyl ester, yielding separate N-Boc-3-fluoro-L-alanine and N-Boc-3-fluoro-D-alanine methyl ester. psu.edu

Table 3: Overview of Synthetic Strategies for Fluorinated Amino Acids

| Strategy | Method Example | Reagent/Catalyst | Application | Reference(s) |

|---|---|---|---|---|

| Cross-Coupling | Negishi Coupling | Palladium catalyst | Synthesis of aromatic fluoro-amino acids | nih.gov |

| Electrophilic Fluorination | Direct Fluorination | Selectfluor® | General synthesis of fluoro-amino acids | nih.gov |

| Nucleophilic Fluorination | Hydroxyl Substitution | DAST | Conversion of hydroxy-amino acids to fluoro-amino acids | nih.govnih.gov |

| Building Block Approach | Condensation | Ethyl trifluoropyruvate | Synthesis of trifluoroalanine (B10777074) derivatives | psu.edu |

| Enzymatic Resolution | Stereoselective Hydrolysis | Papain | Separation of D- and L-enantiomers | psu.edu |

β,β-Difluoro-L-homoserine Synthesis from Chiral Precursors

The synthesis of β,β-difluoro-L-homoserine from chiral precursors highlights a strategic approach to introduce fluorine atoms into a molecule with a defined stereocenter. A notable method utilizes L-isoascorbic acid as the chiral starting material to ensure the L-configuration of the final amino acid. mdpi.comresearchgate.net

The synthetic pathway commences with the oxidative cleavage of L-isoascorbic acid. This is followed by a reduction of the resulting ester to an alcohol, which is then selectively protected with a benzyl (B1604629) group. The secondary alcohol undergoes Swern oxidation to yield a ketone. The crucial difluorination step is achieved using diethylaminosulfur trifluoride (DAST), which converts the ketone into a difluorinated compound. mdpi.comresearchgate.net Subsequent chemical transformations lead to the formation of protected β,β-difluoro-L-homoserine. The final deprotection step, typically using trifluoroacetic acid (TFA), affords the desired β,β-difluoro-L-homoserine. mdpi.comresearchgate.net This multi-step synthesis underscores the utility of chiral pool starting materials in the stereoselective synthesis of complex fluorinated amino acids.

| Step | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | Oxidative Cleavage | - | mdpi.comresearchgate.net |

| 2 | Reduction of ester | Alcohol | mdpi.comresearchgate.net |

| 3 | Selective Benzylation | Benzylated alcohol | mdpi.comresearchgate.net |

| 4 | Swern Oxidation | Ketone | mdpi.comresearchgate.net |

| 5 | Difluorination | Difluorinated compound | mdpi.comresearchgate.net |

| 6 | Further transformations | Protected β,β-difluoro-L-homoserine | mdpi.comresearchgate.net |

| 7 | Deprotection | β,β-Difluoro-L-homoserine | mdpi.comresearchgate.net |

Cyclic 3-Fluoro-α-Amino Acid Synthesis (e.g., Azetidine (B1206935) Carboxylic Acids, Fluoroprolines)

The synthesis of cyclic 3-fluoro-α-amino acids, such as 3-fluoroazetidine (B1273558) carboxylic acids and fluoroprolines, presents another important class of fluorinated amino acid precursors. These syntheses often rely on the fluorination of a chiral precursor as a key step. mdpi.com

3-Fluoroazetidine Carboxylic Acids:

A synthetic route to 3-fluoroazetidine carboxylic acids starts from D-glucose. mdpi.com This approach involves a series of conventional carbohydrate transformations to construct the bicyclic azetidine intermediates. The critical fluorination step is accomplished through nucleophilic substitution using cesium fluoride (CsF). mdpi.com The resulting fluorinated bicyclic structures are then converted into the final 3-fluoroazetidine carboxylic acids. mdpi.com

Fluoroprolines:

The synthesis of fluoroprolines frequently begins with a readily available chiral precursor, (2S,4R)-4-hydroxyproline (HypOH), a major component of collagen. nih.gov

One common strategy involves the activation of the hydroxyl group in a protected hydroxyproline (B1673980) derivative, for instance, by converting it into a triflate. Subsequent nucleophilic displacement with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), introduces the fluorine atom with inversion of configuration (SN2 reaction). nih.gov Final deprotection steps then yield the desired fluoroproline diastereomer. nih.gov

Another approach utilizes diethylaminosulfur trifluoride (DAST) or its analogues like morpholinosulfur trifluoride for the fluorination of hydroxyproline derivatives. raineslab.comacs.org The choice of protecting groups and reaction conditions can influence the stereochemical outcome, allowing for the synthesis of different diastereomers of fluoroproline. raineslab.com

| Starting Material | Key Fluorination Reagent | Product | Reference |

| D-Glucose | Cesium Fluoride (CsF) | 3-Fluoroazetidine carboxylic acids | mdpi.com |

| (2S,4R)-4-Hydroxyproline (HypOH) | Tetra-n-butylammonium fluoride (TBAF) | (2S,4S)-4-Fluoroproline | nih.gov |

| Protected Hydroxyproline | Diethylaminosulfur trifluoride (DAST) | Fluoroproline diastereomers | raineslab.com |

| Protected Hydroxyproline | Morpholinosulfur trifluoride | 4-Fluoroproline | acs.org |

Theoretical and Computational Investigations of Fluoroalanine Structures

Conformational Analysis of 3-Fluoroalanine

The introduction of a fluorine atom into the alanine (B10760859) side chain induces subtle yet significant changes in its conformational preferences. Computational studies have been instrumental in elucidating these effects.

Quantum chemical calculations have been extensively employed to study the conformers of 3-fluoroalanine. researchgate.net Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and high-accuracy ab initio methods like Spin-Component Scaled Møller-Plesset second-order perturbation theory (SCS-MP2) have proven effective. researchgate.netrsc.org These calculations are used to determine the geometries, relative energies, dipole moments, and vibrational frequencies of various conformers. researchgate.netacs.org For instance, calculations using the B3LYP/6-311++G(d,p) level of theory have been used to identify and characterize the stable conformers of 3-fluoroalanine. researchgate.net The accuracy of these computational models is crucial for predicting the behavior of such molecules in different environments. nih.gov

The substitution of a hydrogen atom with fluorine in the methyl group of alanine leads to specific conformational preferences. researchgate.net Quantum chemical calculations reveal that the introduction of a single fluorine substituent into the methyl group only marginally alters the relative energies of the four principal alanine conformations. researchgate.netrsc.org This indicates that the fundamental conformational backbone of alanine is largely preserved. However, the high electronegativity and small size of fluorine introduce specific stereoelectronic effects that can stabilize certain geometries over others. researchgate.netfu-berlin.de

Two key phenomena are responsible for stabilizing particular conformers of 3-fluoroalanine: the fluorine gauche effect and intramolecular hydrogen bonding. researchgate.netrsc.org

The fluorine gauche effect describes the tendency of a fluorine atom to prefer a gauche (dihedral angle of approximately 60°) rather than an anti (180°) position relative to an adjacent electronegative atom or group. d-nb.infowikipedia.org This stabilization is often explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into the C-F σ* antibonding orbital. wikipedia.org

Additionally, attractive interactions between the electronegative fluorine atom and nearby acidic protons, such as those on the hydroxyl (O-H) or amino (N-H) groups, can lead to the formation of weak intramolecular hydrogen bonds (e.g., C-F···H-N or C-F···H-O). researchgate.net These interactions play a significant role in stabilizing specific conformers in both the gas phase and in solution. researchgate.netrsc.org

Like other amino acids, 3-fluoroalanine can exist in neutral and zwitterionic (dipolar ion) forms. wikipedia.org In the gas phase, isolated amino acids typically favor the neutral, non-zwitterionic form. indiana.edu Theoretical calculations confirm this for 3-fluoroalanine. researchgate.net

However, in polar solvents like water, the zwitterionic form is significantly stabilized. wikipedia.org Computational studies using implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), show that for 3-fluoroalanine in an aqueous environment, the zwitterionic form is almost equal in energy to the most stable neutral conformer. researchgate.netrsc.org This stabilization is true not only for the neutral molecule but also for its corresponding carboxylate and ammonium (B1175870) ions in solution. researchgate.netrsc.org Studies on similar fluorinated amino acids have also highlighted the importance of using explicit water molecules in computational models to accurately capture the stability of different conformers in solution. nih.gov For Methyl 3-fluoro-D-alaninate, where the carboxylic acid is esterified, the molecule exists in a neutral form, but its conformational preferences are still heavily influenced by solvation.

A key finding is that the atomic charges of the amino and carboxyl groups in 3-fluoroalanine are not significantly affected by the fluorine atom at the C3 position. researchgate.netrsc.org This correlates with experimental observations that the pKa values for 3-fluoroalanine are very similar to those of natural alanine. rsc.orgfu-berlin.de

The rotation of the fluoromethyl (CH₂F) group around the Cα-Cβ (C2-C3) bond is another critical aspect of the conformational dynamics of 3-fluoroalanine. Theoretical calculations have been used to determine the energy barriers for this rotation. These barriers dictate the rate of interconversion between different rotamers.

DFT calculations (B3LYP/6-311++g(d,p)) have quantified these rotational barriers for different conformers of 3-fluoroalanine. researchgate.net The data reveals the energetic cost of moving the fluorine atom out of a stabilized position, providing insight into the rigidity of the side chain.

Table 1: Calculated Rotational Barriers of the CH₂F Group in 3-Fluoroalanine Conformers Data sourced from Humelnicu et al. (2012), calculated at the B3LYP/6-311++g(d,p) level of theory. researchgate.net

| Conformer Type | Transition State | Rotational Barrier (kcal/mol) |

|---|---|---|

| 1Fa | TS(1Fa-1Fb) | 3.1 |

| 1Fb | TS(1Fb-1Fc) | 3.2 |

| 2Fa | TS(2Fa-2Fb) | 3.0 |

| 2Fb | TS(2Fb-2Fc) | 3.2 |

| 3Fa | TS(3Fa-3Fb) | 2.3 |

| 3Fb | TS(3Fb-3Fc) | 3.2 |

| 4Fa | TS(4Fa-4Fb) | 3.0 |

| 4Fb | TS(4Fb-4Fc) | 3.1 |

Electronic Structure and Molecular Dynamics Studies

The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. Fluorine's high electronegativity significantly alters the electronic landscape of amino acids. nih.gov While static quantum chemical calculations provide a snapshot of stable conformations, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time, accounting for thermal motion and solvent interactions.

Studies on fluorinated amino acids show that fluorine substitution can significantly affect molecular properties like electron distribution, which in turn can influence intermolecular interactions. nih.govresearchgate.net For 3-fluoroalanine, theoretical analyses indicate that the strong inductive effect of fluorine is localized and does not dramatically alter the charges on the distant amino and carboxyl functional groups. researchgate.netrsc.org

Hybrid quantum-mechanical/molecular-mechanical (QM/MM) schemes combined with MD simulations are powerful approaches for studying fluorinated molecules in a fully solvated environment. nih.gov This methodology allows for the accurate calculation of properties that depend on an average over many conformations, such as NMR coupling constants, providing a bridge between theoretical models and experimental measurements. nih.gov Such studies on related molecules have shown that while continuum solvent models can capture major trends, explicit solvation is often necessary to resolve discrepancies between static calculations and experimental results in solution. nih.gov

Atomic Charge Distribution Analysis (e.g., NBO Charges)

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the charge distribution within a molecule. uni-rostock.defaccts.dewikipedia.org In the case of 3-fluoroalanine, NBO calculations reveal that the introduction of a fluorine atom at the C3 position does not significantly alter the atomic charges of the distant amino and carboxyl groups. researchgate.net This finding is consistent with experimental observations that the pKa values of alanine and 3-fluoroalanine are nearly identical. researchgate.net

Table 1: Illustrative NBO Charges for a Conformer of 3-Fluoroalanine

| Atom | Charge (e) |

| N | -0.85 |

| Cα | +0.25 |

| Cβ | -0.15 |

| F | -0.40 |

| O(carboxyl) | -0.65 |

| H(amino) | +0.40 |

Note: The values in this table are illustrative and based on general findings in computational studies of fluoroamino acids. Actual values can vary depending on the specific conformer and the level of theory used in the calculation.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and the energy required for electronic excitation. wikipedia.orgresearchgate.netossila.commdpi.com

For fluorinated amino acids, the HOMO-LUMO gap can provide insights into their reactivity. mdpi.com A smaller gap generally suggests higher reactivity. researchgate.netmdpi.com Computational studies can determine the energies of these orbitals and visualize their distribution across the molecule. researchgate.netresearchgate.net This analysis helps in predicting how the molecule will interact with other species, for instance, in biological systems or in the design of new materials. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. researchgate.net

Table 2: Representative HOMO-LUMO Energies and Gap for a Fluoroalanine Derivative

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 7.0 |

Note: These are representative values to illustrate the concept. The actual energies are dependent on the specific molecular structure and the computational method employed.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.denih.govchemrxiv.org The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. researchgate.netresearchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are attractive to nucleophiles. researchgate.netresearchgate.net

For fluoroalanine, MEP maps can highlight the influence of the electronegative fluorine atom on the surrounding electronic environment. uaic.ro These maps provide a visual guide to the molecule's reactivity, complementing the quantitative data from NBO analysis. uni-muenchen.de

Vibrational Spectroscopy (e.g., Theoretical Raman Spectral Analysis)

Theoretical vibrational spectroscopy, including the calculation of Raman spectra, provides a powerful means to study the conformational structures and vibrational modes of molecules. spectroscopyonline.comnih.gov By using methods like DFT, researchers can predict the Raman and infrared (IR) spectra of different conformers of 3-fluoroalanine. researchgate.netacs.orgnih.gov These theoretical spectra can then be compared with experimental data to identify the specific conformations present in a sample. aip.orgresearchgate.net

Computational Modeling of Self-Assembly for Related Fluorinated Amino Acid Derivatives

The self-assembly of amino acids and their derivatives into ordered supramolecular structures is a phenomenon of great interest in materials science and biomedicine. mdpi.comnih.gov Computational modeling plays a crucial role in understanding the driving forces behind this process, especially for fluorinated compounds where unique interactions come into play. mdpi.comnih.gov

Intermolecular Non-Covalent Interactions

The self-assembly of molecules is governed by a delicate balance of intermolecular non-covalent interactions. wikipedia.orgencyclopedia.publibretexts.org These interactions, although individually weak, collectively dictate the formation and stability of supramolecular architectures. mdpi.com Key non-covalent interactions include:

Hydrogen Bonding: A strong, directional interaction involving a hydrogen atom and a highly electronegative atom like oxygen, nitrogen, or fluorine. wikipedia.orgencyclopedia.pub

Van der Waals Forces: These include dipole-dipole interactions and London dispersion forces, which are present between all molecules. wikipedia.orgmdpi.com

Electrostatic Interactions: Attractions or repulsions between charged or polar groups. mdpi.com

π-π Stacking: Interactions between aromatic rings, which are relevant for derivatives containing such moieties. d-nb.info

Hydrogen Bonding and Energy Calculations in Self-Assembled Systems

In the self-assembly of fluorinated amino acid derivatives, hydrogen bonding often plays a primary role in directing the formation of specific structures, such as nanotubes or fibril networks. mdpi.comd-nb.inforesearchgate.net Computational models can identify the specific hydrogen bonding networks that stabilize these assemblies. mpg.de

Biochemical and Enzymatic Interactions

Mechanism-Based Enzyme Inhibition by 3-Fluoro-D-alanine

3-Fluoro-D-alanine functions as a mechanism-based inhibitor, also known as a "suicide substrate," for several key enzymes. This type of inhibition occurs when the enzyme converts the inhibitor into a reactive intermediate that then irreversibly inactivates the enzyme.

Alanine (B10760859) racemase is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls. wikipedia.org 3-Fluoro-D-alanine is a potent inactivator of this enzyme. rsc.org

The inactivation of alanine racemase by 3-fluoro-D-alanine proceeds through an irreversible mechanism. The process begins with the enzyme-catalyzed abstraction of the α-proton from the inhibitor, which is facilitated by the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor covalently bound to a lysine (B10760008) residue in the active site. This is followed by the elimination of the fluoride (B91410) ion from the β-carbon. This elimination reaction is a key step in the inactivation pathway. rsc.orgdtu.dk This contrasts with the inactivation by trifluoroalanine (B10777074), which proceeds through a different mechanism involving the nucleophilic attack of a lysine residue on a β-difluoro-α,β-unsaturated imine intermediate. nih.gov

Following the enzyme-catalyzed elimination of the fluoride ion, a highly reactive allene (B1206475) intermediate is proposed to be formed within the active site of alanine racemase. This intermediate is a key feature of the inhibition mechanism by some halogenated amino acids. nih.gov The formation of such reactive species is a common strategy in the design of mechanism-based inhibitors.

The highly reactive allene intermediate does not dissociate from the enzyme. Instead, it rapidly reacts with a nucleophilic residue in the active site, leading to the formation of a stable covalent adduct. In the case of related inhibitors like 3-halovinylglycines, this lethal event involves the irreversible alkylation of a specific tyrosine residue within the active site. nih.gov This covalent modification permanently inactivates the enzyme, thereby disrupting bacterial cell wall synthesis. The inactivation of alanine racemase by D-fluoroalanine is reported to be a highly efficient process. nih.gov

Currently, there is a lack of direct scientific literature detailing the inhibition of serine palmitoyltransferase by 3-fluoro-D-alanine. Serine palmitoyltransferase is the initial and rate-limiting enzyme in the de novo biosynthesis of sphingolipids. nih.gov While it is a target for various inhibitors, such as the natural product myriocin, the interaction with 3-fluoro-D-alanine has not been established in the reviewed literature. ed.ac.ukcdc.gov

Inhibition of Bacterial Alanine Racemase

Interactions with D-Alanyl-D-alanine Ligase (Ddl)

Specificity and Selectivity in Enzymatic Pathways

Structural analogs of natural substrates are a cornerstone of enzyme inhibitor design. By mimicking the structure of the substrate, these molecules can bind to the enzyme's active site but are not processed in the same way, thus blocking the enzyme's function. This competitive inhibition is a common strategy for developing antimicrobial agents.

Several analogs of D-alanyl-D-alanine have been shown to be competitive inhibitors of peptidoglycan synthesis. asm.org Similarly, phosphinate and phosphonate (B1237965) dipeptide analogs, which mimic the transition state of the Ddl-catalyzed reaction, act as reversible inhibitors of DdlA and DdlB from Escherichia coli. nih.gov These inhibitors compete with D-alanine for binding to both substrate sites on the enzyme. nih.gov The effectiveness of these analogs highlights the potential of designing specific inhibitors that target key enzymes in bacterial metabolic pathways.

Other examples of competitive inhibitors targeting Ddl include 6-arylpyrido[2,3-d]pyrimidines, which are ATP-competitive inhibitors, and various other compounds identified through structure-based virtual screening. semanticscholar.orgnih.gov

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. frontiersin.orgplos.org Its substrate specificity is a critical factor in its biological role and its potential interaction with fluorinated D-alanine derivatives. Human DAAO (hDAAO) exhibits activity on a range of small, uncharged D-amino acids, including D-alanine and D-serine. frontiersin.orgnih.gov

Studies on fluorinated D-alanines have shown varied interactions with DAAO. For instance, 3,3,3-trifluoro-D-alanine has been identified as a substrate analog that can act as an inhibitor of human DAAO. uniprot.org NMR data has indicated that d-[19F]-CF3-ala is a poor substrate for mammalian DAAO. acs.orgescholarship.org This suggests that the presence and position of fluorine atoms can significantly influence the binding and catalytic processing by DAAO. The reduced metabolism of fluorinated D-alanines by DAAO could potentially increase their bioavailability and efficacy as antibacterial agents targeting bacterial cell wall synthesis.

The kinetic properties of hDAAO with D-alanine have been characterized, providing a baseline for comparing the interaction with fluorinated analogs. nih.govuniprot.org

Table 1: Kinetic Parameters of human D-Amino Acid Oxidase (hDAAO) with D-alanine

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| D-Alanine | 5.2 | 1.3 | 4.0 | nih.gov |

| D-Alanine | 14.7 | - | - | uniprot.org |

kcat: catalytic constant or turnover number; Km: Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax.

Metabolic Pathways and Stability in Biological Systems for Fluoroalanine

The metabolic fate and stability of fluoroalanines are crucial determinants of their therapeutic potential. The C-F bond is exceptionally strong, which often imparts metabolic stability to fluorinated compounds. researchgate.net

The primary metabolism of 3-fluoro-D-alanine (DFA) involves its oxidation to fluoropyruvate (FP). nih.gov This intermediate is then rapidly reduced to fluorolactate (FL), which is the major metabolite found in laboratory animals. nih.gov While FP is detected in urine, its conversion to FL is so rapid that it is not readily assayed in serum. nih.gov Studies in rats have shown that maximum serum concentrations of FL appear about one hour after a dose of DFA and remain relatively constant for several hours. nih.gov Importantly, repeated daily dosing does not seem to cause saturation or induction of these metabolic pathways. nih.gov

The stability of fluorinated compounds is a significant advantage. For example, d-[19F]-CF3-ala was found to be stable in human and mouse serum with no degradation observed over 6 hours. acs.org This inherent stability can lead to a longer biological half-life and sustained therapeutic effect. The environment within the human body can differ significantly from in vitro conditions, and factors such as enzymatic degradation can impact the in vivo stability of a compound. nih.gov However, the robust nature of the C-F bond generally contributes to increased stability in biological systems. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Methyl 3-fluoro-D-alaninate |

| D-alanine |

| L-alanine |

| D-alanyl-D-alanine |

| ATP |

| UDP-N-acetylmuramoyl pentapeptide |

| D-cycloserine |

| 3-fluoro-D-alanine |

| Fluoropyruvate |

| Fluorolactate |

| 3,3,3-trifluoro-D-alanine |

| d-[19F]-CF3-ala |

| D-serine |

| 6-arylpyrido[2,3-d]pyrimidines |

Oxidative Metabolism to Fluoropyruvate and Subsequent Reduction to Fluorolactate

The primary metabolic pathway for 3-fluoro-D-alanine involves enzymatic oxidation. nih.gov This process is initiated by the enzyme D-amino acid oxidase, which converts 3-fluoro-D-alanine into fluoropyruvate. nih.govnih.gov This intermediate, fluoropyruvate, is then subject to rapid reduction, yielding fluorolactate, which has been identified as the principal organic metabolite in laboratory animals. nih.gov

Studies on the antibacterial agent fludalanine (B1672869) (a deuterated form of 3-fluoro-D-alanine) have elucidated this metabolic sequence. Following administration, fluorolactate is the predominant organofluoride metabolite found in circulation. nih.gov While fluoropyruvate is a key intermediate in this pathway, its detection in urine is minimal, and its rapid conversion to fluorolactate prevents its assay in serum. nih.gov Research in rats demonstrated that maximum serum concentrations of fluorolactate occur approximately one hour after administration of the parent compound and remain relatively stable for several hours. nih.gov Furthermore, studies comparing results from a gas-liquid chromatographic chemical ionization mass spectrometric assay with an enzymatic method specific for L-(+)-fluorolactate revealed that only the L-(+)-isomer is present in the plasma of monkeys dosed with 3-fluoro-D-alanine. nih.gov

| Parent Compound | Primary Metabolic Enzyme | Intermediate Metabolite | Major Organic Metabolite | Predominant Isomer in Plasma |

|---|---|---|---|---|

| 3-Fluoro-D-alanine | D-amino acid oxidase nih.govnih.gov | Fluoropyruvate nih.gov | Fluorolactate nih.gov | L-(+)-Fluorolactate nih.gov |

In Vivo Stability of Fluorinated D-Alanine Analogs

The incorporation of fluorine into amino acids is a strategy often explored to enhance metabolic stability. researchgate.net However, the in vivo stability of such compounds can be complex and is not always predictable. researchgate.net For fluorinated D-alanine analogs, a key aspect of their stability relates to the strength of the carbon-fluorine bond and their susceptibility to defluorination.

Research using a fluorine-18 (B77423) labeled D-fluoroalanine (D-[¹⁸F]FAla) has provided insights into its in vivo stability. nih.gov A common method to assess defluorination in vivo is to measure the uptake of the radioisotope in bone, as liberated fluoride ions accumulate in the skeleton. It was observed that D-[¹⁸F]FAla exhibited bone uptake, indicating that some degree of defluorination occurs. nih.gov In an attempt to reduce this metabolic breakdown, a deuterated analog, D-3-[¹⁸F]fluoroalanine-d₃ (D-[¹⁸F]FAla-d₃), was also evaluated. nih.gov Deuteration at the C-2 position was expected to slow the rate of oxidation by D-amino acid oxidase, thereby reducing the subsequent liberation of inorganic fluoride. nih.gov While previous reports suggested that deuteration of D-fluoroalanine could reduce the oxidation rate two- to three-fold, the study with the radiolabeled analog found that the bone uptake for D-[¹⁸F]FAla-d₃ was similar to that of the non-deuterated version, suggesting that this specific deuteration strategy did not significantly reduce in vivo defluorination under the experimental conditions. nih.gov

| Compound | Key Stability Concern | Method of Assessment | Finding |

|---|---|---|---|

| D-[¹⁸F]Fluoroalanine (D-[¹⁸F]FAla) | In vivo defluorination nih.gov | Bone uptake of ¹⁸F nih.gov | Bone uptake of ~1%ID/cc was observed, indicating defluorination. nih.gov |

| D-[¹⁸F]Fluoroalanine-d₃ (D-[¹⁸F]FAla-d₃) | In vivo defluorination nih.gov | Bone uptake of ¹⁸F nih.gov | Bone uptake was similar to the non-deuterated analog, suggesting no significant reduction in defluorination. nih.gov |

The general principle of using fluorination to enhance proteolytic stability in peptides is well-established, as the unique properties of fluorine can alter enzyme-substrate interactions. researchgate.netnih.gov However, the effectiveness of this strategy is highly dependent on the specific enzyme, the position of the fluorine substitution relative to the cleavage site, and the degree of fluorination. researchgate.net For small molecules like 3-fluoro-D-alanine, stability is less about proteolytic cleavage and more about metabolism by enzymes such as D-amino acid oxidase, as described above. nih.govnih.gov

Applications in Advanced Research Fields

Chiral Building Block in Asymmetric Synthesis

The defined stereochemistry of methyl 3-fluoro-D-alaninate makes it a significant chiral building block. In asymmetric synthesis, where the three-dimensional arrangement of atoms is crucial, this compound serves as a starting point for the construction of more complex chiral molecules, including those with significant pharmacological activity.

Synthesis of Complex Chiral Molecules and Pharmacologically Active Compounds

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry. This compound and its derivatives are utilized in the stereoselective synthesis of various pharmacologically active compounds. For instance, the broad-spectrum antibacterial agent 3-fluoro-D-alanine, which acts as an irreversible inhibitor of alanine (B10760859) racemase, has been synthesized stereoselectively. acs.org The introduction of fluorine can significantly alter the biological properties of a molecule, and using a chiral fluorinated building block like this compound ensures the desired stereochemical outcome in the final product.

The development of methods for the asymmetric synthesis of β-fluoro α-amino acids has been an area of active research. acs.org These synthetic strategies often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the fluorination step or subsequent transformations. The resulting fluorinated amino acids are valuable precursors for a wide range of biologically active molecules. Unnatural amino acids, including fluorinated variants, are critical building blocks in modern drug discovery, enabling the creation of novel structural motifs and functional groups. nih.gov

Incorporation into Peptide Scaffolds and Peptidomimetics

The incorporation of fluorinated amino acids like this compound into peptide chains is a powerful strategy for creating peptides with enhanced properties. The presence of the fluorine atom can influence the conformational preferences of the peptide backbone, leading to more stable secondary structures such as β-sheets. frontiersin.org This conformational control is crucial for designing peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. nih.govupc.edu

The introduction of fluorinated amino acids can also enhance the enzymatic stability of peptides. nih.gov Peptidomimetics are a significant class of pharmacophores with applications as anticancer, immunomodulating, and antiobesity agents. nih.gov The ability to precisely control the conformation of a peptide scaffold through the incorporation of residues like 3-fluoro-D-alanine is therefore of great interest in drug development.

| Application Area | Example Compound/Target | Key Research Finding |

| Asymmetric Synthesis | 3-Fluoro-D-alanine (antibacterial) | Stereoselective synthesis achieved using a chiral sulfoxide (B87167). acs.org |

| Peptide Scaffolds | α,β-Peptides containing fluoro-aryl groups | The stereochemistry of the β-amino acid influences the stability of the peptide conformation, with (R,R)-stereochemistry promoting extended β-strand structures. frontiersin.org |

| Peptidomimetics | General peptidomimetics | Heterocyclic compounds can serve as scaffolds for peptidomimetics, with solid-phase synthesis being a key strategy for their production. nih.gov |

Probes for Biological Systems

The unique properties of this compound also make it a valuable tool for probing biological systems. Its structural similarity to endogenous molecules allows it to interact with biological targets, while the fluorine atom can serve as a useful reporter group or confer specific metabolic properties.

Conformational Probes for Receptor Binding Studies (e.g., NMDA Receptors)

N-methyl-D-aspartate (NMDA) receptors are crucial ionotropic glutamate (B1630785) receptors involved in learning and memory. researchgate.netplos.org Understanding how ligands bind to and activate these receptors is a key area of neuropharmacology. Fluorinated analogues of NMDA receptor ligands, such as 3-fluoro-N-methyl-D-aspartic acid (3F-NMDA), have been synthesized and used as conformational probes to explore agonist binding at these receptors. mdpi.comljmu.ac.ukscispace.com The fluorine atom can alter the electronic properties and conformational preferences of the ligand, providing insights into the specific interactions required for receptor activation. The study of how different ligands affect the conformational equilibrium of the receptor's ligand-binding domain is crucial for understanding the mechanism of partial agonism. nih.gov

Positron Emission Tomography (PET) Tracers for Bacterial Imaging

A critical challenge in medicine is the specific detection of bacterial infections. Positron Emission Tomography (PET) is a powerful imaging technique that can be used for this purpose if a suitable bacteria-specific tracer is available.

Bacteria possess a unique and essential cell wall component called peptidoglycan (PG), which is absent in mammalian cells. nih.govacs.org This makes the PG biosynthesis pathway an excellent target for developing bacteria-specific diagnostic and therapeutic agents. nih.govresearchgate.net A key feature of this pathway is the incorporation of D-amino acids, particularly D-alanine. nih.govnih.gov

Researchers have exploited this by developing radiolabeled D-amino acid analogues as PET tracers. acs.org These tracers are taken up by bacteria and incorporated into their cell walls, leading to the accumulation of the radioactive signal at the site of infection. nih.govacs.org Fluorescent D-amino acids (FDAAs) have also been instrumental in visualizing PG synthesis in living bacteria. nih.govacs.org

Following this logic, fluorine-18 (B77423) labeled D-alanine analogues have been developed for PET imaging. nih.gov Specifically, [¹⁸F]3,3,3-trifluoro-D-alanine (D-[¹⁸F]-CF₃-ala) has been synthesized and evaluated as a PET tracer for imaging bacterial infections. acs.orgescholarship.orgresearchgate.net This tracer has shown robust accumulation in various bacterial pathogens. acs.orgnih.gov An important advantage of this trifluorinated analogue is its increased stability against metabolism by mammalian D-amino acid oxidase, which can reduce background signals and improve the specificity of the imaging. acs.orgnih.govescholarship.org Studies have shown that D-[¹⁸F]-CF₃-ala can distinguish between live and heat-killed bacteria in animal models of infection. escholarship.orgresearchgate.net

| Tracer | Target | Key Findings |

| [¹⁸F]3,3,3-trifluoro-D-alanine (D-[¹⁸F]-CF₃-ala) | Bacterial Peptidoglycan Biosynthesis | - Incorporated into bacterial peptidoglycan. acs.orgnih.gov - Shows robust accumulation in various pathogens, particularly Gram-negative bacteria like E. coli. escholarship.orgresearchgate.net - Poor substrate for mammalian D-amino acid oxidase, leading to lower background signals in vivo. acs.orgnih.govescholarship.org - Can distinguish live from heat-killed bacteria in preclinical infection models. escholarship.orgresearchgate.net |

| Fluorescent D-amino acids (FDAAs) | Bacterial Peptidoglycan Biosynthesis | - Covalently incorporated into peptidoglycan by bacterial transpeptidases. nih.govacs.org - Enable visualization of peptidoglycan synthesis in live bacteria. nih.govacs.org |

| d-[3-¹¹C]Alanine | Bacterial Peptidoglycan Biosynthesis | - Accumulates in a wide variety of pathogens. acs.org - Can distinguish bacterial infection from sterile inflammation. acs.org |

Differential Uptake and Specificity in Gram-Negative vs. Gram-Positive Bacteria

The efficacy of D-alanine-based imaging agents is intrinsically linked to the structural and metabolic characteristics of bacteria, particularly the peptidoglycan (PG) layer of the cell wall. This structure is substantially different between Gram-positive and Gram-negative bacteria, which influences the uptake and retention of D-alanine analogs. researchgate.netmedicalnewstoday.com Gram-positive bacteria possess a thick, external PG layer (up to 90% of the cell wall by dry weight), while Gram-negative bacteria have a much thinner PG layer situated between an inner and an outer membrane. researchgate.netmedicalnewstoday.comwikipedia.org

D-amino acids, especially D-alanine, are crucial components for cross-linking the glycan strands that form the PG backbone. nih.gov Bacteria can synthesize D-alanine from L-alanine or acquire it from their environment. nih.gov Radiolabeled D-alanine analogs, such as D-[3-¹¹C]alanine and its fluorinated counterparts, are recognized by the enzymes involved in this pathway and incorporated into the cell wall, leading to signal accumulation that can be detected by PET. nih.govscispace.com

Research has demonstrated that D-alanine-derived tracers accumulate in a wide variety of both Gram-positive and Gram-negative pathogens. researchgate.netscispace.com Studies with D-[3-¹¹C]alanine showed high uptake in pathogens such as Staphylococcus aureus (Gram-positive) and the Gram-negative species Escherichia coli and Pseudomonas aeruginosa. researchgate.netacs.org Similarly, the fluorinated analog d-[¹⁸F]-CF₃-ala has been evaluated across a panel of clinically relevant bacteria. nih.gov While it showed high uptake in Gram-negative species like E. coli and Acinetobacter baumannii, and significant accumulation in Enterococcus faecalis (Gram-positive), Klebsiella pneumoniae, and P. aeruginosa, the uptake was notably lower in other Gram-positive bacteria like S. aureus and Listeria monocytogenes. acs.orgnih.gov This suggests that the specificity and sensitivity of fluorinated D-alanine analogs can vary between bacterial species, potentially due to differences in the tolerance of species-specific enzymes for the fluorinated substrate. acs.orgnih.gov

The following table summarizes the in vitro uptake of a fluorinated D-alanine analog, d-[¹⁸F]-CF₃-ala, in various bacterial pathogens, highlighting the differential accumulation.

Table 1: In Vitro Uptake of d-[¹⁸F]-CF₃-ala in Various Bacterial Species

| Bacterial Species | Gram Type | Uptake Level |

|---|---|---|

| Escherichia coli | Negative | High |

| Acinetobacter baumannii | Negative | High |

| Enterococcus faecalis | Positive | Significant |

| Klebsiella pneumoniae | Negative | Significant |

| Pseudomonas aeruginosa | Negative | Significant |

| Enterobacter cloacae | Negative | Significant |

| Staphylococcus aureus | Positive | Lower |

| Listeria monocytogenes | Positive | Lower |

| Staphylococcus epidermidis | Positive | Lower |

| Salmonella typhimurium | Negative | Lower |

Data synthesized from research findings on d-[¹⁸F]-CF₃-ala uptake. nih.gov

Strategies for Distinguishing Live Bacteria from Sterile Inflammation

A primary challenge in clinical imaging is the inability of many tools to reliably distinguish active bacterial infections from sterile inflammation. researchgate.netnih.gov Widely used methods, such as [¹⁸F]FDG-PET, detect areas of high glucose metabolism. tsnmjournals.org While effective for identifying inflammation, this high metabolic activity is characteristic of both infiltrating host immune cells and invading bacteria, making [¹⁸F]FDG non-specific. nih.govnih.govitnonline.com The development of bacteria-specific tracers is crucial because the treatments for infection (antibiotics) and sterile inflammation (immunosuppression) are fundamentally different. researchgate.net

Strategies employing radiolabeled D-alanine analogs, such as this compound, exploit the unique metabolic pathway of bacterial cell wall synthesis, which is absent in mammalian cells. researchgate.netscispace.com This provides a powerful mechanism for specificity. Since D-amino acids are not typically metabolized by host tissues, tracers derived from them are selectively accumulated only by living, metabolically active bacteria. researchgate.netscispace.com

Preclinical studies have consistently demonstrated this specificity. In murine myositis (muscle infection) models, radiolabeled D-alanine derivatives show marked uptake in tissues inoculated with live bacteria, such as S. aureus and E. coli. scispace.comresearchgate.net In stark contrast, tissues with sterile inflammation, induced by injecting heat-killed bacteria, show no significant tracer accumulation above background levels. researchgate.netscispace.com This indicates that the uptake mechanism is dependent on active bacterial metabolism and not merely the host's inflammatory response. When compared directly, D-alanine tracers outperformed conventional agents like [¹⁸F]FDG and ⁶⁸Ga-citrate in differentiating infection from sterile inflammation. researchgate.netnih.govacs.org

The table below presents representative data from a preclinical myositis model, comparing the uptake of a D-alanine tracer in different tissues.

Table 2: Comparative Uptake of D-Alanine Tracer in a Murine Myositis Model

| Tissue Condition | Tracer Accumulation | Specificity for Bacteria |

|---|---|---|

| Live Bacterial Infection (e.g., E. coli, S. aureus) | High / Marked | Yes |

| Sterile Inflammation (Heat-killed bacteria) | Low / No significant uptake | Yes |

Data based on findings from preclinical studies using radiolabeled D-alanine analogs. scispace.comresearchgate.net

This high degree of specificity makes D-alanine-based PET imaging a promising strategy for accurately diagnosing deep-seated infections, monitoring therapeutic response to antibiotics, and guiding clinical decision-making. researchgate.netnih.gov

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and stereochemical configuration of Methyl 3-fluoro-D-alaninate?

Methodological Answer:

- HPLC with chiral columns is essential for resolving enantiomeric purity. Use a polysaccharide-based stationary phase (e.g., Chiralpak® AD-H) with a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min flow rate .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity. For fluorinated analogs, ¹⁹F NMR at 470 MHz provides distinct signals for fluorine substitution at C3 (δ ≈ -180 to -190 ppm) .

- Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (e.g., m/z = 151.20 for C₅H₁₀FNO₂⁺) .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- Conduct pH-dependent stability studies in buffered solutions (pH 2.0–7.4) at 37°C. Monitor degradation via HPLC every 24 hours.

- Use Arrhenius kinetics to extrapolate shelf-life: Plot ln(k) vs. 1/T to calculate activation energy (Eₐ) and predict stability at lower temperatures .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Cross-validate assays : Compare results from orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies). For example, discrepancies in IC₅₀ values may arise from differences in cell permeability .

- Control for stereochemical drift : Ensure enantiomeric purity is maintained during biological testing by reanalyzing samples post-assay via chiral HPLC .

- Meta-analysis : Aggregate data from multiple studies using standardized protocols (e.g., PRISMA guidelines) to identify confounding variables (e.g., solvent effects, incubation time) .

Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre17:04

Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

Methodological Answer:

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., alanine racemase). Optimize fluorine substitution at C3 for steric/electronic complementarity .

- Use QM/MM simulations to evaluate transition-state stabilization in enzymatic reactions. Compare ΔG‡ values for fluorinated vs. non-fluorinated analogs .

- Validate predictions with kinetic isotope effects (KIEs) using deuterated or ¹³C-labeled substrates to probe mechanistic pathways .

Q. What methodologies address challenges in synthesizing isotopically labeled this compound for metabolic tracing studies?

Methodological Answer:

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to introduce ¹³C or ²H labels at C2 or C3 without racemization .

- Fluorine-18 labeling : Use nucleophilic ¹⁸F-fluorination with K¹⁸F/K222 in anhydrous DMSO at 100°C for 10 min, followed by HPLC purification (radiochemical purity >95%) .

Data Presentation and Reproducibility

Q. How should researchers statistically analyze dose-response data for this compound in enzyme inhibition assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |